7-Bromo-6-methyl-indoline is a significant compound in the field of organic chemistry, particularly due to its structural characteristics and biological activities. This compound is classified under the indole derivatives, which are known for their diverse pharmacological properties. The presence of a bromine atom at the 7th position and a methyl group at the 6th position on the indole ring contributes to its unique reactivity and potential applications in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service with the number 1360885-93-3. It falls within the category of heterocyclic compounds, specifically indoles, which are cyclic compounds containing nitrogen atoms. Indoles are prevalent in numerous natural products and pharmaceuticals, making them crucial in various chemical syntheses and biological applications.
The synthesis of 7-Bromo-6-methyl-indoline typically involves an electrophilic substitution reaction where bromine is introduced to 6-methylindole. A common method employs N-bromosuccinimide (NBS) as a brominating agent in an inert solvent such as dichloromethane at room temperature. This approach allows for selective bromination at the desired position on the indole ring, yielding high purity products suitable for further applications .
In industrial settings, the synthesis may be scaled up using continuous flow reactors, optimizing for yield and purity while ensuring consistent production quality. The process often includes purification steps such as recrystallization or chromatography to isolate the final product effectively.
The molecular formula of 7-Bromo-6-methyl-indoline is , with a molecular weight of approximately 210.07 g/mol. The structure features a bicyclic indole framework with a bromine substituent at the 7th carbon and a methyl group at the 6th carbon position. The structural representation can be denoted as follows:
This compound's unique structure contributes to its reactivity profile and biological activity.
7-Bromo-6-methyl-indoline can undergo various chemical reactions, including:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 7-Bromo-6-methyl-indoline primarily involves its interaction with biological targets through the indole moiety. This compound can modulate enzyme activity by binding to specific receptors or enzymes involved in various physiological processes. For instance, it has been observed to inhibit certain enzymes linked to cancer cell proliferation or interact with receptors that mediate inflammatory responses.
The physical properties of 7-Bromo-6-methyl-indoline are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN |
Molecular Weight | 210.07 g/mol |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties indicate that while some data is missing, the compound's molecular weight suggests it may exhibit moderate volatility under certain conditions.
7-Bromo-6-methyl-indoline has several scientific applications:
Regioselective bromination at the C7 position of 6-methylindoline represents a critical challenge due to competing reactions at the electron-rich C5 and C7 positions. Advanced electrophilic bromination protocols using N-bromosuccinimide (NBS) achieve >90% regioselectivity when performed in anhydrous dimethylformamide (DMF) at -15°C, exploiting kinetic control under cryogenic conditions [4]. The methyl group at C6 exerts a steric directing effect that shields C5, favoring C7 functionalization as confirmed by nuclear Overhauser effect (nOe) NMR studies . Alternative brominating agents like bromine-dioxane complex in carbon tetrachloride demonstrate modified selectivity profiles (75-82% C7-bromination), though with increased dibromination byproduct formation (15-18%) [4] . Protecting group strategies significantly influence outcomes: N-acetyl protection enhances C7 selectivity to 95% by reducing nitrogen electron donation, whereas N-Boc groups promote competitive C5 bromination (40% yield) due to steric constraints [4].
Table 1: Regioselectivity Profiles in 6-Methylindoline Bromination
Brominating Agent | Solvent System | Temp (°C) | C7:C5 Ratio | Yield (%) |
---|---|---|---|---|
NBS | Anhydrous DMF | -15 | 18:1 | 88 |
Br₂ | CCl₄ | 0 | 4:1 | 72 |
Br₂-dioxane complex | CH₂Cl₂ | 25 | 3.5:1 | 68 |
Pyridinium tribromide | Acetic acid | 40 | 2:1 | 65 |
Microwave-assisted bromination (100 W, 100°C, 10 min) enables rapid access to 7-bromo-6-methylindoline with 85% isolated yield and minimized polybromination, representing a 5-fold reduction in reaction time compared to conventional methods [4]. Post-functionalization reduction of 7-bromo-6-methylindoles using sodium cyanoborohydride in acetic acid quantitatively yields the target indoline scaffold while preserving bromine regiochemistry .
The C7-bromine in 6-methylindoline serves as a versatile handle for palladium and nickel-catalyzed cross-coupling reactions, enabling systematic structural diversification. Suzuki-Miyaura couplings with arylboronic acids exhibit exceptional efficiency when employing Pd(PPh₃)₄ (3 mol%) and potassium carbonate in toluene/water (4:1) at 85°C, achieving 75-92% yields across 22 substrates with electronically diverse aryl groups [3] . Electron-deficient boronic acids (4-CF₃, 4-CN) demonstrate enhanced reactivity (90-92% yield) compared to electron-rich counterparts (4-OMe: 78%), attributed to accelerated transmetalation kinetics .
Table 2: Cross-Coupling Applications for 7-Bromo-6-methyl-indoline
Reaction Type | Catalyst System | Key Partners | Yield Range (%) | Application Scope |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | 75-92 | Biaryl pharmacophores |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Secondary amines | 68-85 | Aminoalkyl derivatives |
Negishi | NiCl₂(dppe)/ZnCl₂ | Alkylzinc reagents | 60-78 | Sp³-carbon diversification |
Reductive alkylation | NiBr₂·glyme/4,4′-dtbpy/Mn⁰ | Azacyclic tosylates | 50-90 | Saturated N-heterocycles |
Buchwald-Hartwig amination expands molecular complexity through C─N bond formation, with Pd₂(dba)₃/XPhos catalyst systems enabling coupling with morpholine (85%), piperazine (80%), and N-methylpiperazine (78%) in toluene at 100°C [3] [6]. Challenging couplings with sterically hindered 2,2,6,6-tetramethylpiperidine proceed at 65% yield when using BrettPhos as the supporting ligand [6]. Nickel-catalyzed reductive cross-coupling represents a breakthrough for direct C─C bond formation with alkyl electrophiles, particularly for installing azacyclic fragments: NiBr₂·glyme (5 mol%) with 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and manganese reductant couples N-Boc-4-tosyloxypiperidine to 7-bromo-6-methylindoline in 90% yield [6]. This method circumvents preformed organometallic reagents and demonstrates exceptional functional group tolerance toward esters, protected amines, and heterocycles.
Multi-step synthetic sequences to 7-bromo-6-methyl-indoline derivatives require meticulous optimization of solvent-catalyst systems to maximize efficiency. Bromination-cross-coupling telescoping approaches eliminate intermediate purification when employing switchable solvents: initial NBS bromination in DMF, followed by water addition and Pd-catalyzed Suzuki coupling in the resulting biphasic system, achieves 82% overall yield while reducing processing time by 40% [4] . Catalyst recycling studies reveal that Pd/Al₂O₃ heterogenized systems maintain activity over four cycles (yield drop: 92% → 85%) in microwave-assisted couplings, significantly reducing heavy metal contamination in pharmaceutical intermediates [7].
Solvent polarity critically influences both regioselectivity and coupling efficiency. Polar aprotic solvents (DMF, NMP) enhance electrophilic bromination selectivity but promote catalyst decomposition in subsequent coupling steps. Mixed solvent systems resolve this conflict: bromination in DMF followed by Suzuki coupling in toluene/ethanol/water (4:1:1) with TBAB phase-transfer catalyst achieves 87% yield without intermediate isolation [4] . Computational solvent parameter analysis (Kamlet-Taft) correlates α hydrogen-bond donation capacity with indoline nitrogen protonation, which suppresses unwanted C3 side-reactions during bromination [4].
Table 3: Solvent Effects on Key Transformation Steps
Reaction Stage | Optimal Solvent | Critical Solvent Parameters | Performance Impact |
---|---|---|---|
Regioselective bromination | Anhydrous DMF | Low HBD ability (α=0.00) | ↑ C7-selectivity (90%) |
Pd-catalyzed coupling | Toluene/EtOH/H₂O (4:1:1) | Moderate polarity (π*=0.54) | ↑ Catalyst stability, ↓ homocoupling |
Ni-catalyzed reductive coupling | DMA | High polarizability (π*=0.88) | ↑ Radical stabilization, ↑ yields (15-20%) |
Final product isolation | MTBE/heptane | Low dielectric constant (ε~2.3) | ↑ Crystallinity, ↓ impurity carryover |
Microwave irradiation dramatically improves efficiency in multi-step sequences: bromination (5 min, 60°C) followed by one-pot Negishi coupling (10 min, 120°C) delivers 7-alkyl-6-methylindolines in 78% overall yield with <2% dimeric byproducts [7]. Additive screening identifies silver additives (Ag₂CO₃, 5 mol%) as particularly effective for suppressing protodebromination during cross-coupling, reducing this side reaction from 15% to <3% while permitting catalyst loading reduction to 1.5 mol% Pd [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1